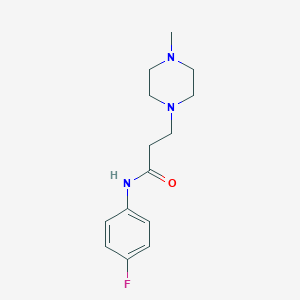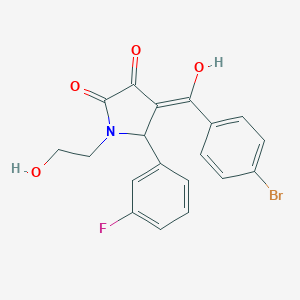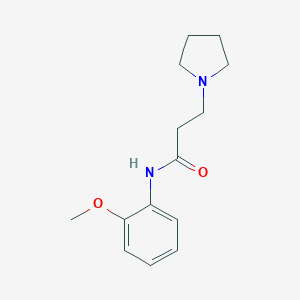
1-Benzoyl-4-(3,4-dimethoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-(3,4-dimethoxybenzoyl)piperazine, commonly known as BDDP, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. BDDP is a piperazine derivative that has been synthesized through a variety of methods and has shown promising results in scientific research.
Wirkmechanismus
The exact mechanism of action of BDDP is not fully understood, but it is believed to work through the inhibition of various enzymes and pathways. BDDP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. BDDP has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition leads to a reduction in inflammation.
Biochemical and Physiological Effects:
BDDP has been shown to have various biochemical and physiological effects. BDDP has been shown to induce apoptosis, or programmed cell death, in cancer cells. BDDP has also been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. Additionally, BDDP has been shown to have antioxidant effects, protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
BDDP has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and its anti-inflammatory effects. However, there are also limitations to using BDDP in lab experiments. BDDP is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, the exact mechanism of action of BDDP is not fully understood, making it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of BDDP. One potential direction is the investigation of BDDP as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of BDDP as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of BDDP and its potential applications in various fields of scientific research.
Synthesemethoden
BDDP can be synthesized through a variety of methods, including the reaction of 1-benzoylpiperazine with 3,4-dimethoxybenzoyl chloride in the presence of a base. Other methods include the use of 1,4-bis(3,4-dimethoxybenzoyl)piperazine as a starting material. The synthesis of BDDP is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
BDDP has been studied for its potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory effects. BDDP has been shown to have a cytotoxic effect on cancer cells, making it a potential candidate for cancer treatment. BDDP has also been investigated for its neuroprotective effects, showing promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, BDDP has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
1-Benzoyl-4-(3,4-dimethoxybenzoyl)piperazine |
|---|---|
Molekularformel |
C20H22N2O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-9-8-16(14-18(17)26-2)20(24)22-12-10-21(11-13-22)19(23)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3 |
InChI-Schlüssel |
XWHVCOWZALBGTM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)








